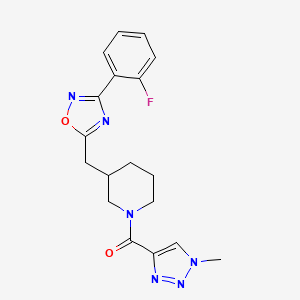

(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone

Beschreibung

This compound is a heterocyclic organic molecule featuring a 1,2,4-oxadiazole core substituted with a 2-fluorophenyl group at position 3. The oxadiazole moiety is linked via a methylene bridge to a piperidine ring, which is further functionalized with a methanone group connected to a 1-methyl-1H-1,2,3-triazole at position 4.

Eigenschaften

IUPAC Name |

[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN6O2/c1-24-11-15(21-23-24)18(26)25-8-4-5-12(10-25)9-16-20-17(22-27-16)13-6-2-3-7-14(13)19/h2-3,6-7,11-12H,4-5,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFVIMHJOASDVAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound (3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is a complex molecule that incorporates multiple pharmacophores known for their diverse biological activities. This article delves into its biological activity, focusing on anticancer properties, antimicrobial effects, and potential mechanisms of action.

Chemical Structure and Properties

Molecular Formula: CHFNO

Molecular Weight: 365.41 g/mol

The compound features a 1,2,4-oxadiazole ring and a triazole moiety, both of which are known to contribute significantly to biological activity. The presence of fluorine in the phenyl group enhances the lipophilicity and bioavailability of the compound.

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. The compound's structure allows it to interact with various biological targets involved in cancer progression:

-

Mechanisms of Action:

- Inhibition of Enzymes: The compound may inhibit key enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for DNA synthesis and epigenetic regulation in cancer cells .

- Apoptosis Induction: Studies have shown that oxadiazole derivatives can induce apoptosis in cancer cell lines by activating intrinsic pathways .

-

Case Studies:

- In vitro studies demonstrated that similar oxadiazole compounds exhibit IC values in the low micromolar range against various cancer cell lines including HeLa (cervical), CaCo-2 (colon), and MCF-7 (breast) cells .

- A specific study highlighted that modifications to the oxadiazole scaffold can enhance cytotoxicity against human lung adenocarcinoma cells with IC values as low as 0.5 µM .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

- Activity Spectrum:

- Research Findings:

Data Table: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | IC/MIC Values | Mechanism of Action |

|---|---|---|---|

| Anticancer | HeLa (cervical), CaCo-2 (colon), MCF-7 (breast) | 0.5 µM - 10 µM | Inhibition of thymidylate synthase, apoptosis induction |

| Antimicrobial | Staphylococcus aureus, E. coli | 8 - 64 µg/mL | Disruption of cell wall synthesis |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound’s structural analogs and their distinguishing features are summarized below:

Notes:

- Structural Differentiation : The target compound’s 2-fluorophenyl and 1-methyl-1,2,3-triazole groups distinguish it from analogs like the o-tolyl-substituted compound in . Fluorine’s electron-withdrawing effects may enhance metabolic stability compared to methyl groups .

- The pyrazolopyrimidine-chromenone hybrid in demonstrates fluorophenyl groups’ role in kinase inhibition .

- Physicochemical Gaps : Key parameters like solubility, logP, and plasma stability for the target compound remain uncharacterized in the evidence. These properties are critical for drug development but must be inferred from structural trends.

Research Findings and Implications

- Synthetic Feasibility : The synthesis of similar compounds (e.g., ) often employs cross-coupling reactions (e.g., Suzuki-Miyaura for boronate intermediates) and Pd-catalyzed steps, suggesting viable routes for the target compound’s preparation .

- Further studies must prioritize in vitro assays (e.g., enzyme inhibition, cytotoxicity) to validate hypotheses derived from structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.